molecular formula C17H14F3NO B1343403 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898755-38-9

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1343403
CAS No.: 898755-38-9
M. Wt: 305.29 g/mol
InChI Key: OAISJLJOSNBTJW-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Azetidinomethyl-3,4-difluorobenzophenone
  • 2’-Azetidinomethyl-3,5-difluorobenzophenone
  • 2’-Azetidinomethyl-4,5-difluorobenzophenone

Uniqueness

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone stands out due to the presence of three trifluoromethyl groups, which enhance its chemical stability and reactivity.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISJLJOSNBTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643732
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-38-9
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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